molecular formula C4HF7O2 B3031423 Perfluoroisobutyric acid CAS No. 335-10-4

Perfluoroisobutyric acid

Cat. No. B3031423
CAS RN: 335-10-4
M. Wt: 214.04 g/mol
InChI Key: YJDMCDWHXOSSHI-UHFFFAOYSA-N
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Description

Perfluoroisobutyric acid is a type of per- and poly-fluoroalkyl substance (PFAS) that is environmentally persistent . It is a compound where hydrogen atoms could be partially or completely replaced by fluorine . It has a molecular formula of C4HF7O2 .


Synthesis Analysis

Perfluoroisobutyric acid can be synthesized from Heptafluoroisopropyl iodide and carbon dioxide . Another method involves the reaction of perfluoroisobutylene oxide with ethanol at the tertiary carbon atom, which ultimately leads to the ethyl ester of perfluoroisobutyric acid .


Molecular Structure Analysis

Perfluoroisobutyric acid contains a total of 13 bonds; 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group . It also contains 14 atoms; 1 Hydrogen atom, 4 Carbon atoms, 2 Oxygen atoms, and 7 Fluorine atoms .


Chemical Reactions Analysis

The reaction of perfluoroisobutylene oxide with ammonia leads to the amide aminoperfluoroisobutyric acid . In the reaction with dimethylamine, two parallel processes occur: opening of the ring and isomerization, and a mixture of dimethylamides of a- imethylamino- and perfluoroisobutyric acids is obtained .


Physical And Chemical Properties Analysis

Perfluoroisobutyric acid has a high level of chemical and thermal stability because of its ability to decrease surface tension and the strength of carbon–fluorine bonds . It has a density of 1.1±0.1 g/cm3, boiling point of 163.2±10.0 °C at 760 mmHg, vapour pressure of 1.1±0.6 mmHg at 25°C, and flash point of 52.5±19.0 °C .

Future Directions

Perfluoroisobutyric acid is a type of PFAS, and PFAS have been detected in the environment, leading to growing concerns and challenges over their negative effects on human and wildlife health . Therefore, developing sustainable alternatives for removing PFAS from contaminated soil and water has attracted more attention from policymakers and scientists worldwide .

Mechanism of Action

Target of Action

Perfluoroisobutyric acid, a derivative of perfluoroisobutylene oxide, is known to interact with diethylamine . The primary target of this compound is diethylamine, which plays a role in various biochemical processes.

Mode of Action

In the reaction with diethylamine, perfluoroisobutylene oxide (a precursor to perfluoroisobutyric acid) first isomerizes to perfluoroisobutyryl fluoride. Only the latter reacts with diethylamine, giving the diethylamide of perfluoroisobutyric acid . This suggests that perfluoroisobutyric acid may act through a process of isomerization and subsequent reaction with diethylamine.

Pharmacokinetics

Physiologically Based Pharmacokinetic (PBPK) models, which describe the absorption, distribution, metabolism, and excretion of xenobiotics, could potentially be used to predict these properties for perfluoroisobutyric acid . .

Result of Action

Given its interaction with diethylamine, it’s plausible that it may influence cellular processes involving this compound .

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF7O2/c5-2(1(12)13,3(6,7)8)4(9,10)11/h(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDMCDWHXOSSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187139
Record name Perfluoroisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoroisobutyric acid

CAS RN

335-10-4
Record name Perfluoroisobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoroisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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